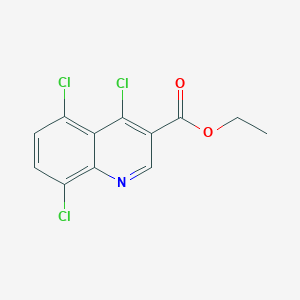

Ethyl 4,5,8-trichloroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5,8-trichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)6-5-16-11-8(14)4-3-7(13)9(11)10(6)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUJUCIIJHJUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404187 | |

| Record name | Ethyl 4,5,8-trichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338795-11-2 | |

| Record name | Ethyl 4,5,8-trichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,8-trichloroquinoline-3-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method includes the reaction of 4,5,8-trichloroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by esterification. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,8-trichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon.

Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Formation of amino or thioquinoline derivatives.

Reduction: Formation of partially dechlorinated quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Synthesis and Preparation

ETCQ is synthesized through chlorination of quinoline derivatives followed by esterification. The typical reaction conditions involve chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled temperatures. Industrially, large-scale production employs optimized processes for high yield and purity, utilizing continuous flow reactors.

Medicinal Chemistry

ETCQ has been investigated for its potential therapeutic properties, particularly as an enzyme inhibitor. Its unique structure allows it to interact with specific molecular targets, blocking enzyme activity and affecting metabolic pathways.

Mechanism of Action :

- Acts as an inhibitor by binding to active sites on enzymes.

- Affects signal transduction and metabolic pathways.

ETCQ exhibits notable biological activities, including:

- Enzyme Inhibition : Studies indicate its potential in modulating enzymes involved in metabolic disorders.

- Antimicrobial Properties : Preliminary research shows efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Research suggests that ETCQ may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduces blood glucose levels in diabetic models | Case Study 1 |

| Antimicrobial Activity | Significant activity against resistant bacteria | Case Study 2 |

| Anticancer Effects | Induces apoptosis in breast cancer cell lines | Case Study 3 |

Case Study 1: Enzyme Inhibition in Diabetes Models

A study on diabetic mouse models demonstrated that ETCQ significantly reduced blood glucose levels by inhibiting specific metabolic enzymes involved in glucose metabolism. The compound altered bile acid levels crucial for glucose homeostasis.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that ETCQ exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with determined minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 3: Anticancer Effects

Research published in a peer-reviewed journal highlighted the effects of ETCQ on human breast cancer cell lines. The compound induced cell cycle arrest and apoptosis, suggesting its role as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 4,5,8-trichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The presence of chlorine atoms enhances its binding affinity and specificity towards certain biological targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4,6,8-trichloroquinoline-3-carboxylate

- Ethyl 4-chloroquinoline-3-carboxylate

- Ethyl 4,5-dichloroquinoline-3-carboxylate

Uniqueness

Ethyl 4,5,8-trichloroquinoline-3-carboxylate is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 4, 5, and 8 provides distinct steric and electronic properties compared to other quinoline derivatives, making it a compound of interest in various research fields.

Biological Activity

Ethyl 4,5,8-trichloroquinoline-3-carboxylate is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.

- Molecular Formula : C12H8Cl3N2O2

- CAS Number : 31602-08-1

- Molecular Weight : 303.56 g/mol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 1 × 10⁻⁶ |

| Klebsiella pneumoniae | 25 | 1 × 10⁻⁵ |

| Staphylococcus aureus | 24 | 1 × 10⁻⁵ |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance:

- The compound showed IC₅₀ values of 16.54 μmol/L against Eca109 cells and 5.27 μmol/L against Huh7 cells.

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization, leading to apoptosis in cancer cells .

Antiviral Activity

Preliminary studies have also suggested potential antiviral properties. For example, derivatives of quinoline compounds demonstrated significant inhibition of H5N1 virus growth with low cytotoxicity. The relationship between lipophilicity and antiviral activity was highlighted, indicating that increased lipophilicity enhances efficacy .

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and A. baumannii. The compound was tested in vitro using the agar diffusion method:

- Results : The compound exhibited an inhibition zone of up to 30 mm against E. coli and 28 mm against A. baumannii, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study on Anticancer Properties

In another investigation focusing on its anticancer properties, this compound was tested on MCF-7 breast cancer cells:

- Findings : The compound induced significant apoptosis in MCF-7 cells with an IC₅₀ value of 20 nM , outperforming several standard chemotherapeutic agents.

These findings underscore the importance of further research into the therapeutic applications of this compound in oncology .

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 4,5,8-trichloroquinoline-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic: The compound is typically synthesized via cyclization and chlorination reactions. For example, quinoline derivatives are often prepared using solvent-free conditions with ammonium salts as catalysts, followed by recrystallization in ethanol . Chlorination at specific positions (4,5,8) can be achieved using reagents like POCl₃ or SOCl₂ under controlled temperatures. Advanced: Optimizing chlorination selectivity requires precise control of stoichiometry and reaction time. For instance, introducing chlorine at the 8-position may necessitate excess chlorinating agents and elevated temperatures (80–100°C) to avoid incomplete substitution. Monitoring intermediates via TLC or HPLC ensures stepwise progression .

Analytical Characterization Techniques

Q. Q2. Which analytical methods are most effective for confirming the structure and purity of this compound?

Basic: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) . Advanced: Single-crystal X-ray diffraction provides unambiguous structural validation by resolving bond lengths and angles, particularly for distinguishing regioisomers. For example, C–Cl bond lengths (~1.73 Å) and quinoline ring planarity can be quantified .

Stability and Reactivity Under Experimental Conditions

Q. Q3. How does this compound behave under varying pH and thermal conditions?

Basic: The compound is stable in dry, inert environments but hydrolyzes in strongly acidic/basic conditions, cleaving the ester group. Store in airtight containers at 2–8°C to prevent degradation . Advanced: Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Kinetic studies under accelerated conditions (40–60°C) can model shelf-life, while HPLC tracks degradation products like 4,5,8-trichloroquinoline-3-carboxylic acid .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q4. What is the known antimicrobial activity of this compound, and how do substituent modifications affect efficacy?

Basic: this compound exhibits broad-spectrum antibacterial activity, likely due to DNA gyrase inhibition. Minimum inhibitory concentrations (MICs) against E. coli and S. aureus are typically ≤10 µg/mL . Advanced: SAR studies show that electron-withdrawing groups (e.g., –CF₃ at C7) enhance membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding affinities to bacterial targets, guiding rational design .

Crystallography and Molecular Interactions

Q. Q5. How do intermolecular interactions influence the crystal packing of this compound?

Advanced: X-ray studies reveal that C–H···O and π-π stacking interactions (3.5–3.8 Å between quinoline rings) stabilize the lattice. Chlorine atoms participate in halogen bonding (Cl···N, ~3.3 Å), affecting solubility and melting points .

Addressing Contradictions in Synthetic Data

Q. Q6. How can discrepancies in reported synthetic yields be resolved?

Advanced: Yield variations often arise from differences in chlorination efficiency or purification methods. Reproducibility can be improved by standardizing reaction parameters (e.g., solvent purity, inert atmosphere) and employing quantitative NMR (qNMR) for yield validation .

Purity Analysis and Quantification

Q. Q7. What advanced techniques are used to quantify trace impurities in this compound?

Basic: HPLC with UV detection (λ = 254 nm) is standard for purity assessment. A reverse-phase C18 column and acetonitrile/water gradient (70:30) achieve baseline separation of major impurities . Advanced: LC-MS/MS identifies low-abundance impurities (e.g., dechlorinated byproducts) at ppm levels. Mass accuracy (<5 ppm error) ensures reliable identification .

Computational Modeling for Reactivity Prediction

Q. Q8. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) map electrostatic potential surfaces, identifying electrophilic centers (C3 carboxylate). Fukui indices quantify susceptibility to nucleophilic attack, guiding functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.